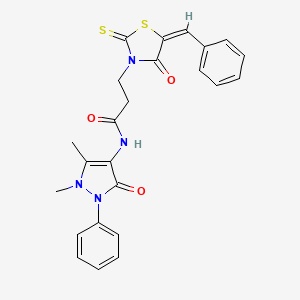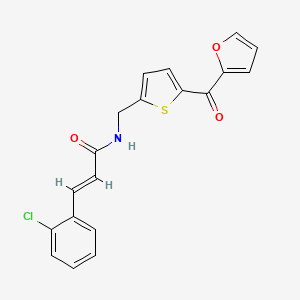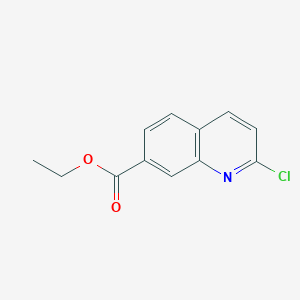![molecular formula C13H9F3N4OS B2712895 6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-42-7](/img/structure/B2712895.png)
6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, and the introduction of the (4-(trifluoromethyl)benzyl)thio group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring system, and a (4-(trifluoromethyl)benzyl)thio substituent. The trifluoromethyl group would add significant electronegativity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core and the (4-(trifluoromethyl)benzyl)thio group. The sulfur atom in the thioether group could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Synthesis and Biological Evaluation
6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives have been explored extensively for their biological activities, especially in the context of anticancer and anti-inflammatory properties. The synthesis of novel pyrazolopyrimidine derivatives has shown significant results in cytotoxic activities against various cancer cell lines, including breast and liver cancer cells, indicating a promising route for anticancer agent development. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, showcasing their potential as anticancer agents. Furthermore, the exploration of these compounds in anti-5-lipoxygenase activities suggests a broader pharmacological applicability, hinting at anti-inflammatory properties as well (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antiproliferative and Molecular Docking Studies
The antiproliferative activity of these compounds extends to a variety of cancer cell lines, reinforcing the value of pyrazolopyrimidine derivatives in cancer research. Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives, assessing their antiproliferative activity against prostate, cervical, breast, and colon cancer cell lines. Their research demonstrated selectivity towards cancer cells, providing insights into the molecular basis of their activity through molecular docking studies, which revealed potential mechanisms of action at the molecular level (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Green Synthesis and Anticancer Activity
Ali et al. (2021) reported on the green synthesis of novel pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines, incorporating environmental-friendly methods into the development of anticancer agents. Their work underscores the importance of sustainable chemistry in pharmaceutical development, with compounds exhibiting significant anticancer activity against breast, liver, and colon cancer cell lines, highlighting the therapeutic potential of these molecules (Ali, Assiri, Alzahrani, Salem, Shati, Alfaifi, & Elbehairi, 2021).
Antimicrobial and Antifungal Properties
Further investigations into pyrazolopyrimidine derivatives have also uncovered their antimicrobial and antifungal properties. Maddila et al. (2016) synthesized a new series of pyrazolopyrimidine derivatives and tested them for in vitro antibacterial and antifungal activities, discovering compounds with excellent activity compared to standard drugs. This broad spectrum of biological activity makes these compounds attractive for further drug development and research into infectious diseases (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthesis of this compound could be optimized to improve yields and reduce the use of hazardous reagents .
properties
IUPAC Name |
6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4OS/c14-13(15,16)8-3-1-7(2-4-8)6-22-12-18-10-9(5-17-20-10)11(21)19-12/h1-5H,6H2,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDHDTYHDPDGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=NN3)C(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712812.png)
![2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride](/img/structure/B2712813.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2712817.png)


![N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2712821.png)

![methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2712824.png)


![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B2712829.png)
![N-cyclopentyl-2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2712831.png)
![1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine](/img/structure/B2712833.png)
